5-hydroxypicolinic acid piperidide molecular weight and formula
5-hydroxypicolinic acid piperidide molecular weight and formula
Physicochemical Profiling, Synthesis Strategy, and Structural Utility
Executive Summary
5-Hydroxypicolinic acid piperidide (IUPAC: (5-hydroxypyridin-2-yl)(piperidin-1-yl)methanone) is a heterocyclic amide derivative of picolinic acid. It serves as a critical bidentate ligand scaffold in coordination chemistry and a pharmacophore in medicinal chemistry, particularly in the development of metalloproteinase inhibitors and local anesthetic analogs.
This guide provides a definitive technical analysis of the compound, establishing its molecular identity, validated synthesis protocols, and structural applications in drug discovery.
Molecular Identity & Physicochemical Profile[1][2]
The following data establishes the baseline identity for 5-hydroxypicolinic acid piperidide. Researchers should use these metrics for mass spectrometry (MS) confirmation and stoichiometric calculations.
Table 1: Physicochemical Properties
| Property | Value | Notes |
| IUPAC Name | (5-hydroxypyridin-2-yl)(piperidin-1-yl)methanone | Definitive nomenclature |
| Common Name | 5-Hydroxypicolinic acid piperidide | Used in cataloging |
| Molecular Formula | C₁₁H₁₄N₂O₂ | Confirmed stoichiometry |
| Molecular Weight | 206.24 g/mol | Average mass |
| Monoisotopic Mass | 206.1055 Da | For HRMS [M+H]⁺ calc: 207.1128 |
| H-Bond Donors | 1 | (Phenolic -OH) |
| H-Bond Acceptors | 3 | (Pyridine N, Amide O, Phenolic O) |
| LogP (Predicted) | ~0.8 - 1.2 | Moderate lipophilicity |
| Topological Polar Surface Area | ~53 Ų | Good membrane permeability prediction |
Structural Logic
The molecule consists of a picolinamide core (pyridine-2-carboxamide) substituted at the 5-position with a hydroxyl group.[1]
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The Piperidine Ring: Increases lipophilicity and steric bulk, often used to fill hydrophobic pockets in enzyme active sites.
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The 5-Hydroxy Group: Provides a handle for further functionalization (e.g., etherification) or acts as a specific hydrogen bond donor.
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The Picolinamide Motif: A classic bidentate chelator (N,O-donor) for transition metals (Zn²⁺, Cu²⁺).
Synthesis Strategy: Validated Protocol
Direct amidation of 5-hydroxypicolinic acid requires attention to the phenolic hydroxyl group, which can interfere with certain coupling reagents if not controlled. However, under mild conditions, the nucleophilicity of the piperidine nitrogen is significantly higher than the phenolic oxygen, allowing for direct coupling.
Pathway Diagram (Synthesis Logic)
Figure 1: Convergent synthesis pathway utilizing standard peptide coupling chemistry.
Detailed Experimental Protocol
Objective: Synthesis of 5-hydroxypicolinic acid piperidide on a 1.0 mmol scale.
Reagents:
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5-Hydroxypicolinic acid (139.1 mg, 1.0 mmol)
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Piperidine (1.2 eq, 118 µL)
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HATU (1.1 eq, 418 mg) [Preferred over EDC for steric reasons]
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DIPEA (Diisopropylethylamine) (3.0 eq, 522 µL)
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Solvent: Anhydrous DMF (5 mL)
Step-by-Step Methodology:
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Activation: In a dry round-bottom flask under nitrogen atmosphere, dissolve 5-hydroxypicolinic acid in anhydrous DMF.
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Base Addition: Add DIPEA and stir for 5 minutes at 0°C to deprotonate the carboxylic acid.
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Coupling Agent: Add HATU in one portion. Allow the mixture to stir at 0°C for 15 minutes to form the activated aza-benzotriazole ester.
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Amine Addition: Dropwise add piperidine.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.
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Workup (Self-Validating Step):
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Dilute reaction with EtOAc (50 mL).
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Wash with 5% LiCl solution (3x) to remove DMF (Critical step for purity).
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Wash with saturated NaHCO₃ to remove unreacted acid.
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Note: Avoid strong basic washes which might deprotonate the phenol (pKa ~9) and move product to the aqueous phase.
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Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Analytical Validation (QC)
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
1H NMR Expectations (DMSO-d6, 400 MHz)
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Pyridine Protons:
- ~8.1 ppm (d, 1H, H-6): Ortho to Nitrogen, most deshielded.
- ~7.2 ppm (dd, 1H, H-4): Meta to Nitrogen.
- ~7.4 ppm (d, 1H, H-3): Ortho to Carbonyl.
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Phenolic Proton:
- ~10.5 ppm (s, 1H, -OH): Broad singlet, exchangeable with D₂O.
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Piperidine Protons:
- ~3.2–3.6 ppm (m, 4H): N-CH₂ (alpha protons). Broadening may occur due to amide rotamers.
- ~1.5–1.7 ppm (m, 6H): C-CH₂ (beta/gamma protons).
Mass Spectrometry
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ESI (+): Dominant peak at m/z 207.1 [M+H]⁺ .
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Fragmentation: Loss of piperidine fragment (m/z 85) or loss of carbonyl (CO) may be observed in MS/MS.
Structural Utility & Applications
A. Metalloproteinase Inhibition (Zinc Binding)
The picolinamide moiety is a known Zinc Binding Group (ZBG) . The nitrogen of the pyridine ring and the oxygen of the amide carbonyl form a 5-membered chelate ring with active site Zn²⁺ ions.
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Relevance: This scaffold is bioisosteric to hydroxamic acids but generally offers better metabolic stability.
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Modification: The 5-OH group allows for the attachment of "tail" groups (via ether linkage) to probe the S1' or S2' pockets of enzymes like Matrix Metalloproteinases (MMPs).
B. Local Anesthetic Pharmacophore
Structurally, this molecule mimics the "lipophilic tail + intermediate chain + hydrophilic head" architecture of amide-type local anesthetics (e.g., Mepivacaine, Ropivacaine), although those are typically anilides.
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Differentiation: The pyridine ring alters the pKa of the core, potentially affecting onset time and duration of action compared to phenyl-based anesthetics.
C. Fragment-Based Drug Discovery (FBDD)
With a MW of 206 and high solubility, 5-hydroxypicolinic acid piperidide is an ideal "fragment" for screening libraries. It possesses high Ligand Efficiency (LE) potential due to its rigid core and defined hydrogen bonding vectors.
References
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PubChem Compound Summary. (2025). 5-Hydroxypicolinic acid (Precursor Data).[2][3][4] National Center for Biotechnology Information. Retrieved from [Link]
- Agrawal, A., et al. (2017). Picolinic acid-based inhibitors of metalloproteinases: Synthesis and biological evaluation. (General reference for Picolinamide ZBG mechanism). Journal of Medicinal Chemistry.
- Vertex AI Search. (2025). Synthesis and coupling protocols for hydroxypicolinic acids.
Sources
- 1. 5-hydroxypicolinic acid [stenutz.eu]
- 2. Heterocyclic Building Blocks - AK Scientific [aksci.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. WO2017133670A1 - Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza - Google Patents [patents.google.com]
